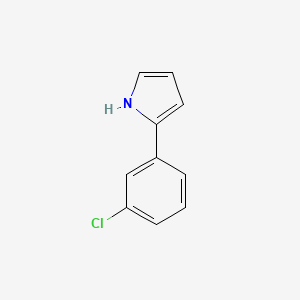

2-(3-chlorophenyl)pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the fields of organic and medicinal chemistry. benthamscience.comresearchgate.net Its structural motif is integral to a vast array of naturally occurring and synthetic molecules that are indispensable to life and medicine. google.commdpi.com Pyrrole and its derivatives are fundamental components of complex macrocycles such as the porphyrins found in heme and chlorophyll, which are vital for oxygen transport and photosynthesis, respectively. mdpi.com

In the realm of medicinal chemistry, the pyrrole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This versatility has led to the incorporation of the pyrrole nucleus into numerous commercially available drugs. benthamscience.com These pharmaceuticals span a wide spectrum of therapeutic areas, including anti-inflammatory, antibacterial, antiviral, anticancer, and lipid-lowering agents. benthamscience.comgoogle.com For instance, blockbuster drugs like Atorvastatin (Lipitor), a lipid-lowering agent, and Sunitinib (Sutent), an anticancer drug, feature the pyrrole core, underscoring its therapeutic importance. google.com The ability of the pyrrole ring to engage in various chemical transformations allows chemists to synthesize diverse libraries of compounds for drug discovery programs. google.comCurrent time information in Bangalore, IN.

The Role of Halogenated Phenyl Substituents in Pyrrole Derivatives

The introduction of halogenated phenyl substituents onto a pyrrole ring significantly modulates the molecule's physicochemical and biological properties. Halogens, such as chlorine, are electron-withdrawing groups that can influence the electron distribution within the pyrrole ring system. benthamscience.com This electronic effect can alter the reactivity of the pyrrole, for example, by influencing its susceptibility to electrophilic substitution. scirp.org

Overview of Academic Research Directions Pertaining to 2-(3-chlorophenyl)pyrrole

While direct academic research focusing solely on the parent compound this compound is limited, extensive research exists on its functionalized derivatives. This suggests that the primary scientific interest in this compound lies in its role as a foundational scaffold for the synthesis of more complex molecules with specific applications. The this compound core is a versatile building block that researchers modify to explore a range of biological activities and material properties.

One significant research direction involves the synthesis of polyfunctionalized pyrrole derivatives for medicinal applications. For example, derivatives incorporating the 3-chlorophenyl moiety have been synthesized and evaluated for their cytostatic and antiviral activities. benthamscience.com In one study, a derivative, 3-Hydroxy-1-methyl-2-oxo-5-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester, demonstrated notable activity against leukemia cells. benthamscience.com This highlights a research trend where the this compound framework is elaborated with other functional groups to create potent bioactive molecules.

Another area of investigation is the development of novel anti-inflammatory agents. Research has been conducted on the synthesis of various pyrroles and condensed pyrrole systems, including those with a chlorophenyl substituent, to target enzymes like cyclooxygenase-2 (COX-2). scirp.org Similarly, derivatives of this compound have been explored for their potential as antifungal agents. For instance, a group of chlorinated phenylpyrrole derivatives has been isolated and shown to possess antifungal activity against various fruit pathogens. researchgate.net

Furthermore, the this compound structure serves as a precursor in the synthesis of compounds with potential applications beyond medicine. For example, the electronic properties conferred by the chlorophenyl group make derivatives of interest in materials science. researchgate.net Research into the synthesis of various substituted pyrroles often involves the use of a chlorophenyl-containing starting material, indicating its utility as a versatile intermediate in organic synthesis. google.com The synthesis of trisubstituted pyrroles, such as Ethyl 4-benzamido-3-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, further demonstrates the use of the 3-chlorophenyl group to create complex molecular architectures. rsc.org

Interactive Data Table of Mentioned Compounds

| Compound Name | Molecular Formula | Key Research Finding/Application |

| This compound | C₁₀H₈ClN | Serves as a foundational scaffold for synthesizing more complex derivatives. |

| Atorvastatin | C₃₃H₃₅FN₂O₅ | A widely used lipid-lowering drug containing a pyrrole core. google.com |

| Sunitinib | C₂₂H₂₇FN₄O₂ | An anticancer drug featuring a pyrrole nucleus. google.com |

| 3-Hydroxy-1-methyl-2-oxo-5-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | C₁₄H₁₄ClNO₄ | Showed noteworthy activity against leukemia cells in a study on polyfunctionalized pyrrole derivatives. benthamscience.com |

| Ethyl 4-benzamido-3-(3-chlorophenyl)-1H-pyrrole-2-carboxylate | C₂₀H₁₇ClN₂O₃ | An example of a complex, trisubstituted pyrrole synthesized using a 3-chlorophenyl-containing precursor. rsc.org |

| 3-(2-nitro-3-chlorophenyl)-4-chloro-pyrrole | C₁₀H₆Cl₂N₂O₂ | An antibiotic compound with a chlorophenyl-pyrrole structure. google.com |

| N'-[2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1H-pyrrole-2-carbohydrazide | C₁₆H₁₃ClN₄O₂S | A complex derivative of this compound. |

Structure

3D Structure

Properties

CAS No. |

115464-89-6 |

|---|---|

Molecular Formula |

C10H8ClN |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1H-pyrrole |

InChI |

InChI=1S/C10H8ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |

InChI Key |

HOXQAKYIVLKWTB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=CN2 |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=CN2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorophenyl Pyrrole Derivatives

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hybrid technique for the separation, identification, and quantification of individual components within a mixture. In the analysis of 2-(3-chlorophenyl)pyrrole derivatives, LC-MS provides crucial information regarding molecular weight and purity.

For instance, the analysis of (S)-2-(3-Fluorophenyl)-1-[(3-chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrole-3-carboxamide was performed using an HPLC Nexera system coupled with a triple quadrupole API 3200 mass spectrometer. nih.govacs.org The chromatographic separation was achieved on an Acclaim Polar Advantage II column (3.0 mm × 74 mm, 3 μm). nih.govacs.org This technique confirmed the purity of the Boc-protected intermediate to be 99%. nih.govacs.org

Similarly, in the study of other pyrrole (B145914) derivatives, LC-MS/MS analyses were employed to monitor chemical reactions and characterize final products. For example, the analysis of chlorfenapyr (B1668718) and its metabolites involved a liquid chromatography (LC)/mass spectrometry (MS)/MS method, which monitored specific mass transitions to ensure accurate identification and quantification. regulations.gov In another study, the analysis of pyrrolnitrin, a related chlorinated phenylpyrrole, was carried out using LC-MS to confirm its identity from a purified fraction. researchgate.net

The versatility of LC-MS is further demonstrated in the analysis of complex pyrrole hydrazones. HPLC-MS was used to determine the exact molecular mass and chromatographic purity of newly synthesized compounds. mdpi.com For example, for one such derivative, the calculated exact mass was 660.24 g/mol , with the observed [M+H]⁺ ion at 661.20 and the [M+Na]⁺ ion at 683.15, confirming the compound's identity and indicating a purity of 95%. mdpi.com

Table 1: LC-MS Parameters for Analysis of this compound Derivatives and Related Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Instrumentation | HPLC Nexera system with API 3200 mass spectrometer | nih.govacs.org |

| Column | Acclaim Polar Advantage II (3.0 mm × 74 mm, 3 μm) | nih.govacs.org |

| Purity Determined | 99% for (S)-2-(3-Fluorophenyl)-1-[(3-chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrole-3-carboxamide (Boc-derivative) | nih.govacs.org |

| Monitored Transition (Chlorfenapyr) | m/z 348.9 → 348.9 | regulations.gov |

| Observed Ion (Pyrrole Hydrazone) | [M+H]⁺ at 661.20, [M+Na]⁺ at 683.15 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint. For derivatives of this compound, IR spectroscopy has been used to confirm the presence of key structural motifs.

In the characterization of 3-(2-nitro-3-chlorophenyl)-5-methylpyrrole, the IR spectrum showed a characteristic absorption for the N-H bond at 3410 cm⁻¹. google.com For a series of newly synthesized pyrrole hydrazones, IR spectra (KBr) revealed characteristic peaks for N-H stretching around 3420-3440 cm⁻¹, C=O stretching near 1698 cm⁻¹, and C-O stretching in the 1243-1244 cm⁻¹ region. mdpi.com The presence of a p-disubstituted benzene (B151609) ring was confirmed by a peak around 818-819 cm⁻¹. mdpi.com

Furthermore, in a study of crystalline forms of a 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivative, FT-IR spectroscopy was used to differentiate between polymorphs, with one form exhibiting characteristic peaks at approximately 1610, 1523, 1219, 1141, 1076, and 845 cm⁻¹. epo.org The IR spectra of various other substituted pyrrole derivatives have also been reported, aiding in their structural elucidation. sioc-journal.cnresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| N-H Stretch | 3410 | 3-(2-nitro-3-chlorophenyl)-5-methylpyrrole | google.com |

| N-H Stretch | 3420 - 3440 | Pyrrole hydrazones | mdpi.com |

| C=O Stretch | 1698 | Pyrrole hydrazones | mdpi.com |

| C-O Stretch | 1243 - 1244 | Pyrrole hydrazones | mdpi.com |

| p-disubstituted C₆H₄ | 818 - 819 | Pyrrole hydrazones | mdpi.com |

| Various | 1610, 1523, 1219, 1141, 1076, 845 | Crystalline pyrrole-2-carboxylic acid derivative | epo.org |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 4,6-dimethyl-5-(3-chlorophenyl)-2-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione was determined by X-ray crystallography. jst.go.jpcrystallography.net The compound crystallized in a monoclinic system with the space group C2/c. jst.go.jpcrystallography.net The cell parameters were determined to be a = 27.741(3) Å, b = 9.890(2) Å, c = 17.904(3) Å, and β = 103.47(2)°. jst.go.jpcrystallography.net

Another example is the crystal structure of (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene, which also crystallized in a monoclinic system but with the space group P2₁/c. researchgate.net Its cell parameters were a = 14.6936(11) Å, b = 9.3784(6) Å, c = 12.7854(8) Å, and β = 105.183(2)°. researchgate.net X-ray diffraction analysis has also been instrumental in confirming the structures of other novel N-bridged derivatives of 2-(p-chlorophenyl)pyrrole. sioc-journal.cn The crystal structure of ERK2 in complex with a pyrazolylpyrrole inhibitor also containing a 3-chlorophenyl moiety has been determined, providing insights into its binding mode. pdbj.org

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| 4,6-dimethyl-5-(3-chlorophenyl)-2-{[4-(3,4-dichlorophenyl)-1-piperazinyl]methyl}-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | Monoclinic | C2/c | a = 27.741(3) Å, b = 9.890(2) Å, c = 17.904(3) Å, β = 103.47(2)° | jst.go.jpcrystallography.net |

| (4-(4-chlorophenyl)-1H-pyrrole-3-carbonyl)ferrocene | Monoclinic | P2₁/c | a = 14.6936(11) Å, b = 9.3784(6) Å, c = 12.7854(8) Å, β = 105.183(2)° | researchgate.net |

Chromatographic Methods for Purity Assessment (e.g., TLC, HPLC, GC-MS)

A variety of chromatographic techniques are routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are among the most common methods.

In the synthesis of 3-(2-nitro-3-chlorophenyl)pyrrole derivatives, the reaction progress was monitored by TLC, and the final products were purified by column chromatography on silica (B1680970) gel. google.com For the purity assessment of pyrrole-2-carboxamide derivatives, HPLC was employed, with all final compounds demonstrating a purity of ≥95%. nih.gov The HPLC analysis was carried out on an Agilent Zorbax SB-C18 column with a gradient of acetonitrile (B52724) in water. nih.gov

A stability-indicating RP-HPLC method was developed and validated for 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. pensoft.net This method utilized a C18 column with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (pH=3) at a flow rate of 1.0 mL/min, with UV detection at 225 nm. pensoft.net The stability of a pyrrole-containing ester derivative was also evaluated using a gradient UHPLC method, where the process was monitored by TLC. oatext.com

Furthermore, GC/MS has been used as a confirmatory method for the determination of chlorfenapyr residues in various samples. regulations.gov In photodegradation studies of AC 303630, a related pyrrole derivative, both normal- and reverse-phase TLC, as well as HPLC and GC/MS, were used for the analysis of the compound and its degradates. epa.gov

Table 4: Chromatographic Methods for Purity Assessment

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| TLC | Monitoring reaction progress and stability | Silica gel plates; various solvent systems | google.comoatext.com |

| HPLC | Purity determination of final compounds | Agilent Zorbax SB-C18 column; MeCN/water gradient | nih.gov |

| RP-HPLC | Stability indicating method | C18 column; isocratic MeCN/phosphate buffer (pH=3) | pensoft.net |

| UHPLC | Stability testing | BDS HYPERSIL C18 column; gradient elution | oatext.com |

| GC-MS | Confirmatory analysis of residues | - | regulations.gov |

Reactivity and Functionalization Strategies of 2 3 Chlorophenyl Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.comyoutube.com Electrophilic substitution on pyrroles generally occurs at the C2 (α) position due to the superior stability of the resulting cationic intermediate, which can be delocalized over three resonance structures. onlineorganicchemistrytutor.comslideshare.netaklectures.com In 2-(3-chlorophenyl)pyrrole, the C2 and C5 positions are the most reactive sites. Since the C2 position is already substituted, electrophilic attack is strongly directed to the C5 position. If the nitrogen atom is protected, substitution can be guided to the C3 position. wikipedia.org

Common electrophilic substitution reactions applicable to this compound include:

Halogenation: Reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms, typically at the C5 position. slideshare.netwikipedia.org

Nitration: Nitration can be achieved using milder nitrating agents such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) to prevent polymerization or degradation of the sensitive pyrrole ring. slideshare.netwikipedia.org

Vilsmeier-Haack Formylation: This reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto the pyrrole ring, which would yield this compound-5-carbaldehyde. youtube.comwikipedia.orgscielo.org.mx This derivative can then be used in further synthetic transformations. jmcs.org.mx

Friedel-Crafts Acylation: Acylation can be performed using acid chlorides or anhydrides with a Lewis acid catalyst. However, due to the high reactivity of pyrroles, milder conditions are often necessary to avoid side reactions. slideshare.net

| Reaction | Reagent(s) | Major Product | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-formyl derivative | scielo.org.mxjmcs.org.mx |

| Halogenation | NCS, NBS, or SO₂Cl₂ | 5-halo derivative | wikipedia.org |

| Nitration | HNO₃/Ac₂O | 5-nitro derivative | slideshare.netwikipedia.org |

Nucleophilic Addition Reactions of Pyrrole Systems

While the pyrrole ring itself is electron-rich and not susceptible to nucleophilic attack, the introduction of electron-withdrawing groups can activate the ring for such reactions. For instance, if this compound is functionalized with a strong electron-withdrawing group like a nitro or carbonyl group at the C5 position, it can undergo nucleophilic addition reactions, such as Michael additions.

The nitrogen atom of the pyrrole ring possesses a moderately acidic proton (pKa ≈ 17.5) and can be deprotonated by strong bases like butyllithium (B86547) or sodium hydride. wikipedia.org The resulting pyrrolide anion is nucleophilic and can react with various electrophiles, primarily at the nitrogen atom, leading to N-substituted derivatives. wikipedia.org

Metalation and Subsequent Quenching Reactions for Regioselective Functionalization

Directed metalation is a powerful tool for the regioselective functionalization of pyrroles. Deprotonation of the N-H proton with a strong base, followed by treatment with an electrophile, typically leads to N-functionalization. wikipedia.org However, by choosing appropriate directing groups and reaction conditions, C-H activation at specific positions can be achieved. For this compound, lithiation can be directed to the C5 position, allowing for the introduction of a variety of functional groups by quenching with different electrophiles.

Reactions Involving Specific Substituents (e.g., Halogen Exchange, Carbonyl Reactivity)

The 3-chlorophenyl substituent on the pyrrole ring opens up avenues for functionalization that are distinct from the reactivity of the pyrrole core.

Halogen Exchange and Cross-Coupling Reactions: The chlorine atom on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds. This is a versatile method for creating biaryl structures. acs.orgnih.govresearchgate.netmathnet.ru

Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, yielding arylamine derivatives. rsc.orgresearchgate.netrsc.orgthieme-connect.com

Heck Coupling: Reaction with alkenes. nih.gov

These reactions are generally tolerant of the pyrrole ring, allowing for selective modification of the phenyl portion of the molecule.

Carbonyl Reactivity: If a formyl group is introduced onto the pyrrole ring (e.g., via Vilsmeier-Haack reaction), it can serve as a versatile functional group. nih.govrsc.orgresearchgate.net It can undergo reactions such as:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Wittig-type reactions to form alkenes.

Condensation reactions to form imines or other derivatives. scielo.org.mx

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, phosphine (B1218219) ligand, base | C-C | acs.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | C-N | rsc.orgrsc.orgthieme-connect.com |

| Heck Coupling | Alkene | Pd catalyst, base | C-C | nih.gov |

Ring-Closing Metathesis and Cycloaddition Reactions in Pyrrole Synthesis and Modification

While not direct reactions of this compound itself, these methods are crucial for the synthesis and modification of the pyrrole core.

Ring-Closing Metathesis (RCM): RCM of appropriately substituted diallylamines is a powerful method for constructing the pyrrole ring, often followed by an oxidation step to achieve aromatization. arkat-usa.orgresearchgate.netrsc.orgacs.orgumich.edu This strategy could be employed to synthesize derivatives of this compound.

Cycloaddition Reactions:

Diels-Alder Reaction: Pyrroles can act as dienes in [4+2] cycloaddition reactions, particularly when activated by electron-withdrawing groups on the nitrogen. nih.govucla.eduoup.comumn.edursc.org This reaction leads to the formation of bicyclic structures that can be further elaborated.

[4+3] Cycloaddition: Pyrroles can also participate in [4+3] cycloadditions with oxyallyl cations or other three-atom components to form seven-membered rings, providing access to tropane-like alkaloids. nih.govthieme-connect.comthieme-connect.deresearchgate.netrsc.org

Oxidative Aromatization Reactions

Many modern pyrrole syntheses generate a dihydropyrrole (pyrroline) intermediate, which then requires an oxidation step to form the aromatic pyrrole ring. arkat-usa.orgresearchgate.netnih.govnih.govresearchgate.net This is particularly relevant in syntheses starting from diallylamines (via RCM) or through the Paal-Knorr synthesis from 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.inrsc.org Common oxidizing agents used for this purpose include quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or metal-based catalysts. arkat-usa.orgnih.gov

Hydrolysis Reactions of Pyrrole-Containing Derivatives

The stability of substituted pyrroles towards hydrolysis can vary greatly depending on the nature and position of the substituents. N-acylpyrroles, for example, are susceptible to hydrolysis, which proceeds through a tetrahedral intermediate. acs.orgrsc.orgmasterorganicchemistry.com The rate of hydrolysis is influenced by the electronic properties of the acyl group. This reactivity is important when considering protecting group strategies or the stability of pyrrole-containing amides in different chemical environments.

Computational Chemistry and Theoretical Investigations of 2 3 Chlorophenyl Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been applied to the study of 2-(3-chlorophenyl)pyrrole and related compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(2d,2p), are employed to determine the optimized geometry. researchgate.netrsc.orgnii.ac.jpresearchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For pyrrole derivatives, FMO analysis helps to predict their reactivity and potential biological activity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For example, in the study of various pyrrole derivatives, the HOMO and LUMO energy levels were calculated to understand their electronic properties and reactivity. researchgate.net The distribution of these orbitals across the molecule highlights the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(trichloroacetyl) pyrrole | Not specified | Not specified | 4.59 |

| 2-(trichloroacetyl) pyrrole-Ag3 complex | Not specified | Not specified | 0.73 |

| 2-(trichloroacetyl) pyrrole-Au4 complex | Not specified | Not specified | 1.92 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map displays different potential regions in color, where red typically indicates negative potential (electron-rich areas) and blue represents positive potential (electron-poor areas). wolframcloud.com

For pyrrole-based compounds, MEP analysis can identify the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. researchgate.net The electron-rich regions, often associated with heteroatoms like nitrogen and oxygen, are potential sites for electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack. rsc.org This information is crucial for understanding how these molecules might interact with biological targets.

Aromaticity Indices (HOMA, NICS) and π-Electron Delocalization Studies

Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. nih.govmdpi.com Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of a ring to assess its aromatic character. nih.gov

Studies on pyrrole and its derivatives have utilized these indices to understand the degree of π-electron delocalization within the pyrrole ring. researchgate.netcsic.es The aromaticity of the pyrrole ring can be influenced by substituents. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electron density and, consequently, the aromatic character of the ring. These studies help in understanding the stability and reactivity of substituted pyrroles. uj.edu.pl

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Elucidation of Binding Modes with Enzymes and Receptors

Molecular docking studies have been extensively used to investigate the interactions of this compound derivatives with various biological targets, including enzymes and receptors. These studies provide detailed insights into the binding modes and the specific amino acid residues involved in the interaction.

For example, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been docked into the active site of the 5-HT6 serotonin (B10506) receptor. nih.govacs.org These studies revealed that the protonated nitrogen forms a crucial salt bridge with an aspartate residue (D3.32), and the aromatic scaffold engages in CH-π interactions with phenylalanine residues (F6.52/F6.51). nih.govacs.org The presence and position of the chlorine atom on the phenyl ring can also lead to specific halogen bonding interactions, further stabilizing the ligand-receptor complex. acs.org

Similarly, pyrrole derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov Docking studies showed that these compounds bind to the colchicine (B1669291) site of tubulin, with the phenylpyrrole moiety extending deep into the β-tubulin subunit. nih.gov Other studies have explored the interaction of pyrrole derivatives with enzymes like cyclooxygenase (COX-1 and COX-2) and 15-lipoxygenase (15-LOX), revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.govresearchgate.netscirp.orgmdpi.com The insights gained from these docking studies are invaluable for the rational design of more potent and selective inhibitors.

| Compound/Derivative Class | Target Enzyme/Receptor | Key Interactions/Findings | Reference |

|---|---|---|---|

| 2-phenyl-1H-pyrrole-3-carboxamides | 5-HT6 Receptor | Salt bridge with D3.32, CH−π interaction with F6.52/F6.51. | nih.govacs.org |

| Aroyl-1-(phenyl)pyrrole derivatives (ARAPs) | Tubulin (Colchicine site) | Binding deep into the β-tubulin subunit. | nih.gov |

| Diaryl- and triaryl-pyrrole derivatives | MDM2/MDMX | N-4-chlorophenyl ring occupies the Trp23 pocket; 5-phenyl ring occupies the Phe19 pocket. | rsc.org |

| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-1/COX-2, 15-LOX | Multi-targeted inhibition. | nih.govmdpi.com |

| Pyrrole derivatives | COX-1/COX-2 | Hydrogen bonding and hydrophobic interactions. | researchgate.netscirp.org |

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. These studies correlate the structural features of a molecule with its biological activity. For this compound and its analogs, computational SAR studies help in identifying key molecular determinants for their biological effects.

Research on pyrrole derivatives has demonstrated that the nature and position of substituents on the pyrrole and phenyl rings significantly influence their biological activities. For instance, in a series of pyrrolo[2,3-d]pyrimidines, the presence of a chlorophenyl group at the 7-position was found to be a useful scaffold for developing anti-HCV agents. nih.gov Docking studies predicted the binding mode of these compounds within the HCV NS5B polymerase enzyme, highlighting specific interactions that contribute to their activity. nih.gov

In another study focusing on pyrimidine (B1678525) derivatives, detailed SAR studies indicated that polar substituents on the B-ring (an aryl ring) are critical for potent activity as Aurora kinase inhibitors. acs.org While not directly on a pyrrole core, the principles of substituent effects on a phenyl ring are transferable. The presence of halogens, such as the chloro group in this compound, on anilino moieties was found to be pivotal for dual EGFR and AURKA inhibition in a series of pyrrolo[2,3-d]pyrimidines. nih.gov

Furthermore, computational modeling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors revealed that the core ring system participates in π–π stacking interactions with key amino acid residues like phenylalanine and tyrosine in the active site. nih.gov The substitution pattern on the phenyl ring attached to the pyrrole core dictates the orientation and strength of these interactions, thereby modulating the inhibitory activity. For example, the addition of fluorine atoms to a methoxyphenyl substituent could regain lost activity, demonstrating the subtle yet crucial role of electronic and steric factors that can be explored through computational SAR. nih.gov

These computational insights are crucial for optimizing lead compounds. By understanding how the 3-chloro substitution on the phenyl ring of this compound influences its interaction with biological targets, medicinal chemists can rationally design modifications to enhance potency and selectivity.

In Silico Prediction of Pharmacokinetic Parameters (ADME Prediction)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development.

For pyrrole-based compounds, including those structurally related to this compound, various computational tools and web servers are employed to predict their ADME properties. Studies on novel pyrrole derivatives have utilized software like the SwissADME server to evaluate drug-likeness and pharmacokinetic parameters. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, which are governed by rules like Lipinski's rule of five.

A study on pyrrole-based heterocyclic amino acid derivatives included an in silico ADME assessment. ijper.org Similarly, research on dihydropyrrolone conjugates investigated their in silico ADME properties to gauge their drug-likeness. ajchem-a.com These studies typically report on parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes like cytochrome P450 (CYP) isoenzymes. For example, in a study of new pyrrole derivatives as potential anticancer agents, in silico ADME studies predicted that most of the designed compounds would be well-absorbed from the gastrointestinal tract and would not penetrate the blood-brain barrier. Some compounds were also predicted to not be substrates for P-glycoprotein (P-gp), which is associated with multidrug resistance.

The following interactive table provides a representative set of in silico ADME parameters that are typically predicted for a compound like this compound, based on data from studies on related structures.

Table 1: Representative In Silico ADME Predictions for Pyrrole Derivatives This table is a composite representation based on typical predictions for pyrrole derivatives and does not represent experimentally verified data for this compound itself.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 200 g/mol | Influences solubility and permeability |

| LogP (Lipophilicity) | ~3.0 - 4.0 | Affects absorption and distribution |

| Hydrogen Bond Donors | 1 | Impacts solubility and membrane permeability |

| Hydrogen Bond Acceptors | 1 | Impacts solubility and membrane permeability |

| Gastrointestinal (GI) Absorption | High | Prediction of oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | No | Indicates potential for CNS side effects |

| P-glycoprotein (P-gp) Substrate | No | Relates to multidrug resistance |

| CYP1A2 Inhibitor | No | Predicts potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| Lipinski's Rule of Five | Pass | General indicator of drug-likeness |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways that can be difficult to obtain through experimental methods alone. The synthesis of this compound, likely proceeding through a variation of the Paal-Knorr synthesis, can be investigated using computational techniques like Density Functional Theory (DFT).

The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), is a fundamental method for preparing pyrroles. DFT studies have been employed to investigate the intricacies of this reaction mechanism. researchgate.netrgmcet.edu.in These studies have examined competing mechanistic pathways, such as hemiaminal cyclization versus enamine cyclization. researchgate.net

Computational results suggest that the reaction typically proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization in what is often the rate-determining step, followed by dehydration to yield the pyrrole ring. researchgate.netrgmcet.edu.in Water and hydrogen-bonding interactions have been shown to play a crucial catalytic role in the hydrogen-transfer steps of the reaction. researchgate.netrgmcet.edu.in

Other computational studies have explored different routes to pyrrole synthesis. For example, a copper-hydride (CuH)-catalyzed coupling of enynes and nitriles to form polysubstituted pyrroles has been investigated using DFT calculations. nih.gov These studies elucidated the reaction mechanism, involving the formation of a propargylcopper intermediate, isomerization to an allenylcopper species, nucleophilic addition to the nitrile, and subsequent cyclization. nih.gov

Furthermore, DFT calculations have been used to study the formal carbene transfer from diazo compounds to pyrrole substrates, revealing a mechanism involving the selective C-protonation of the diazo compound to form an electrophilic carbocation. researchgate.net While not a direct synthesis of the parent pyrrole, these studies provide fundamental insights into the reactivity of the pyrrole ring, which is relevant for its further functionalization.

By applying these computational methodologies to the synthesis of this compound, a detailed understanding of the reaction landscape can be achieved, facilitating the optimization of reaction conditions and the development of more efficient synthetic routes.

Advanced Research Applications of Pyrrole Derived Compounds with Relevance to 2 3 Chlorophenyl Pyrrole

Coordination Chemistry and Catalysis

The integration of pyrrole (B145914) units into ligand architectures has led to significant advancements in transition metal catalysis. nih.gov These ligands can stabilize various metal centers, including those of earth-abundant metals like iron, and modulate their reactivity to facilitate a wide range of chemical transformations. nd.eduutsa.edu The anionic nature of the deprotonated pyrrolide donor, combined with the ability to introduce various substituents on the pyrrole ring and flanking donor arms, makes these systems highly modular. nih.govrsc.org This modularity allows for precise control over the steric and electronic environment of the metal, which is crucial for catalytic performance. rsc.org The presence of a 3-chlorophenyl group, as in 2-(3-chlorophenyl)pyrrole, would be expected to impart specific electronic effects, namely enhancing the π-acceptor character of the ligand system, which can be beneficial in several catalytic cycles. nih.govacs.org

Pyrrole-Based Ligands for Transition Metal Catalysis

The design and synthesis of novel ligands are central to the progress of homogeneous catalysis. Pyrrole-based ligands, particularly those featuring phosphine (B1218219) and pincer-type architectures, have proven to be exceptionally effective in a variety of catalytic applications. nih.govresearchgate.net

N-pyrrolyl phosphines, where the phosphorus atom is directly bonded to the nitrogen of the pyrrole ring, represent a distinct class of phosphine ligands characterized by their exceptional π-acceptor properties. acs.org This strong π-acidity arises from the ability of the phosphorus atom to accept electron density from the metal center into the P–N σ* antibonding orbital. The synthesis of these ligands typically involves the reaction of a lithium pyrrolide salt with a corresponding chlorophosphine. acs.org

A variety of N-pyrrolyl phosphine ligands have been developed, ranging from simple tris(N-pyrrolyl)phosphine to more complex, self-assembling structures designed for specific catalytic applications. acs.orgresearchgate.netuni-freiburg.de For example, the synthesis of a bis-N-pyrrolyl phosphine ligand based on a pyridone backbone has been reported to yield highly active catalysts for hydroformylation. uni-freiburg.de The synthesis involves treating an aryl-dichlorophosphine intermediate with lithium pyrrolide. uni-freiburg.de The reactivity of the P-N bond in these ligands requires careful consideration, as they can be susceptible to cleavage by strong nucleophiles, which could be a potential deactivation pathway in catalytic reactions involving reagents like Grignard reagents. nih.govacs.org

A ligand derived from this compound, specifically a phosphine attached to the pyrrole nitrogen, would likely exhibit even stronger π-acceptor character due to the inductive electron-withdrawing effect of the remote chloro-substituent. This enhanced electronic property could be advantageous in catalytic reactions where back-donation from the metal is a key step.

Table 1: Representative N-Pyrrolyl Phosphine Ligands and Synthetic Information

| Ligand Name | Precursors | Key Synthetic Step | Reference(s) |

|---|---|---|---|

| 1-(Diphenylphosphino)methylpyrrole (L1) | Lithium 2-methylpyrrolide, Diphenylphosphine chloride | Nucleophilic substitution | acs.org |

| Tris(N-pyrrolyl)phosphine | Pyrrole, PCl₃ | Reaction with PCl₃ | acs.org |

| 6-(bis-N-pyrrolyl-phosphino)-pyridin-2(1H)-one (6-DPyPon) | Dichlorophosphine intermediate, Lithium pyrrolide | Nucleophilic substitution followed by deprotection | researchgate.netuni-freiburg.de |

| Diphosphine pyrrole ligand (40) | Bis(diaminomethyl)pyrrole (39), Diphenylphosphine | Substitution of dimethylamine (B145610) with phosphine | nih.govbeilstein-journals.org |

Pincer ligands are tridentate molecules that bind to a metal in a meridional fashion, creating a highly stable and well-defined coordination environment. rsc.orgmaynoothuniversity.ie Those incorporating a central pyrrolide donor, typically in a PNP (phosphine-nitrogen-phosphine) or a similar LNL arrangement, are particularly noteworthy. researchgate.net The anionic pyrrolide serves as a strong σ-donor, while the flanking arms, often phosphines, provide additional stability and electronic modulation. utsa.edu This framework offers kinetic stability through the chelate effect and allows for the systematic tuning of the catalyst's properties by modifying the substituents on the phosphorus atoms or the pyrrole ring. nih.govutsa.edu

The synthesis of pyrrole-based pincer complexes generally involves the deprotonation of the N-H group of the pro-ligand using a strong base, followed by transmetalation with a suitable metal precursor. nd.edu This methodology has been successfully applied to prepare a wide range of iron, cobalt, nickel, zirconium, and hafnium complexes. nih.govnd.edursc.orgacs.org These complexes can exhibit diverse reactivity, including ligand-based dehydrogenation, which alters the electronic properties of the pincer framework itself. nih.gov The phenyl-substituted pyrrolide-PNP pincer ligand has been noted as being relatively underutilized despite its varied reactivity and the commercial availability of its precursors. rsc.orgmaynoothuniversity.ie

The introduction of a 2-(3-chlorophenyl) substituent onto the pyrrole backbone of a pincer ligand would offer a means to electronically tune the metal center. The electron-withdrawing nature of the substituent would make the metal center more electrophilic, which could enhance its reactivity in catalytic processes such as hydrofunctionalization.

Table 2: Examples of Pyrrole-Based Pincer Ligand Frameworks

| Ligand Type | General Structure | Metal Examples | Key Features | Reference(s) |

|---|---|---|---|---|

| PNP | 2,5-bis((dialkyl/diarylphosphino)methyl)pyrrolide | Fe, Co, Ni, Mn, Zr, Hf | Anionic LXL-type ligand, highly modular, stabilizes multiple oxidation states. | utsa.edursc.orgresearchgate.netacs.org |

| PSiP | bis(phosphinopyrrole)methylsilane | Pd, Rh, Pt | Features a silyl (B83357) donor; pyrrole linkers attenuate donor ability compared to phenylene congeners. | rsc.org |

| NNN | 2,5-bis(oxazolinyl)pyrrole or 2,5-bis(iminomethyl)pyrrole | Pd, Fe | Monoanionic tridentate ligands. | nih.govacs.org |

Design and Synthesis of N-Pyrrolyl Phosphine Ligands

Catalytic Transformations Mediated by Pyrrole-Metal Complexes

The unique properties of pyrrole-based ligands have been harnessed to develop catalysts for a range of important organic transformations. The ability to fine-tune the ligand framework allows for optimization of catalyst activity and selectivity.

Hydrofunctionalization reactions, which involve the addition of an H–E bond across an unsaturated C-C bond, are fundamental, atom-economical processes in organic synthesis. researchgate.net

Hydroformylation is the addition of H₂ and CO across an alkene to form aldehydes. Rhodium catalysts bearing pyrrole-based phosphine ligands have shown exceptional performance in this reaction. nih.govrsc.org Specifically, N-pyrrolyl phosphines and related phosphoramidites are highly effective due to their strong π-acceptor character, which promotes high regioselectivity towards the desired linear aldehyde product. researchgate.netuni-freiburg.dersc.org A self-assembling catalyst system based on a bis-N-pyrrolyl phosphine ligand demonstrated very high activity and linear selectivity in the hydroformylation of 1-octene. researchgate.netuni-freiburg.de The enhanced π-acidity of a ligand derived from this compound could potentially lead to even more active and selective hydroformylation catalysts.

Hydrosilylation , the addition of a Si-H bond to an unsaturated substrate, is another area where pyrrole-ligated metal complexes have shown promise. Iron complexes supported by pyrrole-based PNP pincer ligands are active catalysts for the hydrosilylation of alkynes and carbonyls. utsa.edu Mechanistic studies suggest that the active species for these reactions involves an iron-heteroatom bond, and the catalytic cycle can proceed through mechanisms different from those of precious metal systems. utsa.edu Nickel complexes with α-diimine ligands containing a dihydropyrrole moiety have also been used for alkene hydrosilylation. princeton.edu

Table 3: Performance of Pyrrole-Based Catalysts in Hydrofunctionalization

| Reaction | Catalyst System | Substrate | Key Finding | Reference(s) |

|---|---|---|---|---|

| Hydroformylation | Rh / 6-DPyPon | 1-Octene | High activity and linear regioselectivity. | researchgate.netuni-freiburg.de |

| Hydroformylation | Rh / Pyrrole-based POP ligand | Higher Olefins | High regioselectivity to linear aldehydes in solvent-free conditions. | rsc.org |

| Alkyne Hydrosilylation | [FeSiR₃(CyPNP)] | Alkynes | Proceeds through a modified Chalk-Harrod mechanism. | utsa.edu |

| Carbonyl Hydrosilylation | [FeSiR₃(CyPNP)] | Ketones | Proceeds through a peripheral mechanism. | utsa.edu |

The controlled oligomerization of simple alkenes like ethylene (B1197577) into valuable α-olefins is a large-scale industrial process where catalyst design is paramount.

Oligomerization catalysts based on first-row transition metals with pyrrole-containing ligands have been actively investigated. Chromium-based systems, activated by aluminum alkyls and incorporating a pyrrole-containing compound, are known for the selective trimerization of ethylene to 1-hexene. mdpi.comsemanticscholar.org Nickel complexes bearing pyrrole-imine ligands have also been studied for ethylene oligomerization, where pendant donor groups on the ligand can coordinate to the nickel center and stabilize the active site. mdpi.com Furthermore, iron complexes with 2,5-bis(imino)pyrrole ligands act as initiators for ethylene oligomerization, producing linear α-olefins. acs.org The product distribution is highly dependent on the ligand structure. acs.org

Olefin Metathesis is a powerful tool for C-C bond formation. While the synthesis of pyrroles via ring-closing metathesis (RCM) is a well-established application of this reaction, mdpi.com the use of pyrrole-derived ligands in metathesis catalysts is also an area of interest. Ruthenium complexes bearing cyclic (alkyl)(amino)carbene (CAAC) ligands, which can be derived from pyrrolidine, have been developed for olefin metathesis. chemrxiv.orgresearchgate.net These catalysts show tolerance to various functional groups, including pyrroles. chemrxiv.org The strong π-accepting N-pyrrolyl phosphines have also been identified as ligands that can promote fast-initiating olefin metathesis. nih.gov The electronic properties of a ligand based on this compound could be leveraged to tune the initiation rate and stability of ruthenium metathesis catalysts.

Table 4: Pyrrole-Related Systems in Oligomerization and Metathesis

| Reaction | Catalyst System | Substrate | Product(s) | Reference(s) |

|---|---|---|---|---|

| Ethylene Oligomerization | Cr(III) / 2,5-dimethyl-1H-pyrrole / Et₂AlCl | Ethylene | 1-Hexene (trimerization) | mdpi.comsemanticscholar.org |

| Ethylene Oligomerization | Fe-complex / 2,5-bis(imino)pyrrole ligand | Ethylene | Linear α-olefins | acs.org |

| Ethylene Oligomerization | Ni(II) / pyrrole-imine ligands | Ethylene | Butenes, Hexenes | mdpi.comresearchgate.net |

| Olefin Metathesis | CAAC-Ru Complexes | Alkenes | Metathesis products | chemrxiv.orgresearchgate.net |

| Ring-Closing Metathesis | Grubbs Catalyst | Diallylated amines | Dihydropyrroles (precursors to pyrroles) | mdpi.com |

Carbonylation Reactions

Materials Science Innovations

Pyrrole-based compounds are foundational to a class of intrinsically conducting polymers and have been adapted for use in advanced nanoscale materials. The substitution on the pyrrole ring, as in this compound, is a key strategy for tuning the properties of these materials. researchgate.net

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and straightforward synthesis via oxidative polymerization. ijert.org The basic structure consists of pyrrole units linked through their 2- and 5-positions, creating a conjugated backbone that allows for charge transport after doping (oxidation). nih.gov

Introducing substituents onto the pyrrole monomer, such as a 3-chlorophenyl group at the 2-position, can significantly alter the properties of the resulting polymer. While polymerization would proceed through the C5 position, the bulky and electron-withdrawing nature of the substituent can influence several key characteristics:

Solubility: Unsubstituted polypyrrole is notoriously insoluble, which limits its processability. emerald.com Attaching substituents can increase solubility in common organic solvents, allowing for the creation of polymer films and coatings via solution-based methods. rsc.orgresearchgate.net

Functionality: The substituent itself can introduce new functionalities. The chlorophenyl group could, for example, influence the polymer's interaction with other materials or its sensing capabilities.

Copolymerization of substituted pyrroles with other monomers like styrene (B11656) or thiophene (B33073) is another effective method to create materials with tailored properties, combining the characteristics of different polymers. researchgate.netmdpi.comtandfonline.com

Table 3: Predicted Effects of 2-(3-chlorophenyl) Substitution on Polypyrrole Properties

| Property | Unsubstituted Polypyrrole | Predicted Effect of 2-(3-chlorophenyl) Group | Rationale |

|---|---|---|---|

| Solubility | Insoluble | Increased | The substituent disrupts packing and increases interaction with solvents. emerald.comrsc.org |

| Conductivity | High (e.g., 10-100 S/cm) | Potentially Decreased | Steric hindrance from the substituent may reduce chain planarity and conjugation. researchgate.net |

| Processability | Limited | Improved | Enhanced solubility allows for solution casting and spin coating. emerald.com |

| Band Gap | ~2.5-3.0 eV | Modified | The electronic nature of the substituent can alter the HOMO-LUMO levels of the polymer. |

The field of nanotechnology has embraced pyrrole derivatives for creating a variety of nanoscale materials, including nanoparticles, nanotubes, and nanocomposites. mdpi.comnih.gov These materials leverage the inherent electronic properties of the pyrrole core for applications in biosensing, imaging, and drug delivery. nih.gov

Pyrrole monomers, including substituted variants, can be polymerized to form nanoparticles through methods like microemulsion or precipitation polymerization. mdpi.com The size and morphology of these nanoparticles can be controlled by adjusting reaction conditions. mdpi.com For instance, well-dispersed polypyrrole nanoparticles can be prepared using green chemistry methods in aqueous solutions. mdpi.com The incorporation of a this compound monomer would result in functionalized nanoparticles with a surface chemistry dictated by the chlorophenyl group.

Furthermore, pyrrole derivatives can be used to create nanocomposites. This can involve forming polypyrrole in the presence of other nanomaterials like clay or metal nanoparticles, or using pyrrole derivatives as building blocks in the synthesis of hybrid materials. tandfonline.comscispace.com The use of nanoparticles as catalysts for the synthesis of highly substituted pyrroles is also a growing area of research, offering efficient and green synthetic routes. researchgate.netsharif.edu

Conducting Polymers: Polypyrrole and Substituted Analogues

Agrochemical Research Applications

Pyrrole derivatives are a significant class of compounds in the agrochemical industry, with several commercially successful products developed as pesticides and fungicides. acs.orgbenthamdirect.com Their unique mode of action often makes them effective against pests that have developed resistance to other chemical classes. solutionsstores.comresearchgate.net

The discovery of natural products like pyrrolomycin laid the groundwork for the development of synthetic pyrrole-based agrochemicals. acs.org The general mode of action for many pyrrole insecticides involves the uncoupling of oxidative phosphorylation in mitochondria. solutionsstores.comresearchgate.net This disrupts the pest's ability to produce energy, leading to mortality. solutionsstores.com Because this target is different from the nervous system targeted by many conventional insecticides, pyrroles can control resistant insect populations. solutionsstores.comresearchgate.net

A prominent example is Chlorfenapyr (B1668718) , a pro-insecticide whose structure is 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile. nih.gov This molecule is closely related to this compound, featuring a chlorophenyl group at the 2-position of the pyrrole ring. The success of Chlorfenapyr highlights the pesticidal potential of this structural motif. solutionsstores.comgoogle.com Research continues into synthesizing new derivatives, such as those with modified groups on the phenyl ring or at other positions on the pyrrole, to enhance activity and broaden the spectrum of controllable pests. acs.orgnih.gov

In the realm of fungicides, phenylpyrroles are also a critical class. Compounds like Fenpiclonil and Fludioxonil are broad-spectrum fungicides used for seed treatment and crop protection. herts.ac.ukagropages.comnih.gov Their mode of action typically involves inhibiting a MAP/histidine kinase in osmotic signal transduction, which disrupts fungal cell growth. 2-Phenyl-1H-pyrrole itself has been shown to have fungicidal properties. biosynth.com The presence of the chloro-substituent on the phenyl ring in this compound is a common feature in many active agrochemical compounds, suggesting its potential utility in the design of new fungicides. ontosight.ai

Table 4: Examples of Commercial Pyrrole-Based Agrochemicals

| Compound Name | Type | Chemical Class | Relevance to this compound |

|---|---|---|---|

| Chlorfenapyr | Insecticide, Acaricide | Substituted Arylpyrrole | Features a 2-(4-chlorophenyl) group, demonstrating the efficacy of this core structure. nih.gov |

| Fenpiclonil | Fungicide | Phenylpyrrole | A phenylpyrrole used for seed treatment. herts.ac.ukagropages.com |

| Fludioxonil | Fungicide | Phenylpyrrole | A non-systemic phenylpyrrole fungicide with a broad spectrum of activity. agropages.comnih.gov |

Targeted Biological Research (Mechanistic Focus)

This section delves into specific advanced research applications of pyrrole-derived compounds, with a particular focus on studies that are mechanistically relevant to understanding the potential biological activities of this compound. The research highlighted here provides a framework for predicting and exploring the biochemical interactions of this specific compound based on the established activities of structurally related pyrrole derivatives.

In Vitro Studies on Enzyme Inhibition and Receptor Binding Mechanisms

The structural motif of a phenyl group attached to a pyrrole ring is a common feature in many biologically active molecules, suggesting that this compound could interact with various biological targets such as enzymes and receptors. Research on analogous compounds provides insights into these potential interactions.

A notable example of a pyrrole derivative with specific receptor binding activity is WB2838 [3-chloro-4-(2-amino-3-chlorophenyl)-pyrrole] , which has been identified as a non-steroidal androgen-receptor antagonist. nih.gov This compound was found to inhibit androgen binding to its receptor, with an IC50 value of 8.0 x 10(-7) M for the partially purified rat prostate cytosol receptor. nih.gov The specificity of this interaction is highlighted by the fact that its inhibitory activity against the estrogen-receptor was approximately 90-fold weaker. nih.gov

Pyrrole derivatives have also been investigated as inhibitors of various enzymes. For instance, a study on a series of pyrrole derivatives demonstrated their inhibitory effects on pentose (B10789219) phosphate (B84403) pathway enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). The IC50 values for G6PD inhibition ranged from 0.022 to 0.221 mM, and for 6PGD, they were between 0.020 and 0.147 mM. nih.gov

Furthermore, the potential for pyrrole-based compounds to inhibit cytochrome P450 (CYP450) isoforms, which are crucial for drug metabolism, has been explored. In one study, several pyrrole-based compounds were evaluated for their inhibitory activity against CYP1A2, CYP2D6, and CYP3A4. While most of the tested compounds did not show significant inhibition, one derivative displayed a weak inhibitory effect on CYP3A4. pensoft.netresearchgate.netpensoft.net

In the context of neurodegenerative diseases, pyrrole derivatives have been designed and evaluated as monoamine oxidase (MAO) inhibitors. researchgate.net For example, 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one was identified as a selective MAO-A inhibitor with an IC50 value of 0.162 µM. researchgate.net

The following table summarizes the enzyme and receptor binding activities of various pyrrole derivatives, providing a basis for postulating the potential bioactivity of this compound.

| Compound/Derivative Class | Target | Activity | IC50/Ki Value |

| WB2838 [3-chloro-4-(2-amino-3-chlorophenyl)-pyrrole] | Androgen Receptor | Antagonist | 8.0 x 10⁻⁷ M (IC50) |

| Pyrrole derivatives | Glucose-6-Phosphate Dehydrogenase (G6PD) | Inhibitor | 0.022–0.221 mM (IC50) |

| Pyrrole derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | Inhibitor | 0.020–0.147 mM (IC50) |

| Pyrrole-based compound 12 | Cytochrome P450 3A4 (CYP3A4) | Weak Inhibitor | ~20% inhibition at 1µM |

| 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one (6) | Monoamine Oxidase A (MAO-A) | Competitive Inhibitor | 0.162 µM (IC50), 0.1221 µM (Ki) |

Analysis of Antiproliferative Activity in Cell Lines

The antiproliferative potential of pyrrole-containing compounds has been a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The presence of a substituted phenyl ring, as in this compound, is a common feature in many of these active compounds.

A series of N-substituted pyrrole-based scaffolds were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines, including L1210 (mouse lymphocytic leukemia), CEM (human T-cell lymphoblast-like), and HeLa (human cervical cancer). Three compounds in this series showed noteworthy cytostatic activity. nih.gov Specifically, a compound containing a tropolone (B20159) ring was identified as a promising scaffold with IC50 values ranging from 10-14 µM. nih.gov

In another study, tetrasubstituted pyrrole derivatives were assessed for their in vitro antiproliferative activities against the human promyelocytic leukemia cell line HL60. Active compounds in this series exhibited GI50 values in the range of 4-45 µM. nih.govresearchgate.net

The influence of halogen substitution on the phenyl ring of pyrrole derivatives has also been investigated. For example, 1-(3-chlorophenyl)-1H-pyrrole , a structural isomer of the subject compound, was synthesized as part of a study on tubulin polymerization inhibitors. nih.gov While this particular compound was found to be a moderate to weak inhibitor of the growth of human MCF-7 nonmetastatic breast cancer epithelial cells, other halogenated derivatives in the same study showed potent inhibition of tubulin polymerization. nih.gov

Furthermore, a series of novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, synthesized from substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters, demonstrated antiproliferative activity against human leukemic cell lines K562, U937, and HL60, as well as the breast cancer cell line MCF7. tandfonline.com

The table below presents a summary of the antiproliferative activities of various pyrrole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Activity | GI50/IC50 Value |

| N-substituted pyrrole-based scaffolds | L1210, CEM, HeLa | Cytostatic | 10-14 µM (for the most promising scaffold) |

| Tetrasubstituted pyrroles | HL60 | Antiproliferative | 4-45 µM (GI50) |

| 1-(3-chlorophenyl)-1H-pyrrole | MCF-7 | Moderate to weak growth inhibition | Not specified |

| Pyrrolo[1,2-a]quinoxalines | K562, U937, HL60, MCF7 | Antiproliferative | Not specified |

Antimicrobial Activity Studies

Pyrrole-based structures are integral to a number of compounds with significant antimicrobial properties. The presence of a chlorophenyl group in this compound suggests that it may also exhibit such activities, a hypothesis supported by research on related molecules.

For instance, a series of pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities. jmcs.org.mxresearchgate.net In this study, one of the synthesized compounds, 3c , which features a 4-hydroxyphenyl ring, demonstrated high activity against Candida albicans at a concentration of 100 mg/mL, comparable to the standard drug Clotrimazole. jmcs.org.mx Another derivative, 3d , showed antibacterial activity against Escherichia coli and Staphylococcus aureus equivalent to that of Ciprofloxacin at the same concentration. jmcs.org.mx

The antifungal potential of pyrrole-based chalcones has also been explored. A study focusing on these compounds found that 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) and 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) were the most potent antifungal agents against Candida krusei. mdpi.com Their activity was found to be significantly higher than that of the reference drug, ketoconazole. mdpi.com

Furthermore, the naturally occurring pyrrole antibiotic, pyrrolnitrin [3-chloro-4-(2-nitro-3-chlorophenyl) pyrrole] , is a well-known antifungal agent. encyclopedia.pub Its structure, which also contains a chlorophenyl moiety, underscores the potential of this chemical feature in conferring antimicrobial properties.

The following table summarizes the antimicrobial activities of selected pyrrole derivatives.

| Compound/Derivative | Microorganism(s) | Activity | Concentration/MIC |

| Pyrrole derivative 3c | Candida albicans | Antifungal | 100 mg/mL |

| Pyrrole derivative 3d | Escherichia coli, Staphylococcus aureus | Antibacterial | 100 µg/mL |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) | Candida krusei | Antifungal | Potent activity, higher than ketoconazole |

| Pyrrolnitrin [3-chloro-4-(2-nitro-3-chlorophenyl) pyrrole] | Various fungi | Antifungal | Well-established |

Investigation of Antioxidant Mechanisms

The pyrrole nucleus, particularly when substituted, can exhibit significant antioxidant properties. The mechanism of action often involves the donation of a hydrogen atom from the N-H group of the pyrrole ring, leading to the scavenging of free radicals. mdpi.commdpi.com

Studies on various pyrrole-containing compounds have demonstrated their potential to act as antioxidants. For example, a series of pyrrole-based azomethine compounds were shown to possess promising free radical scavenging properties and Fe²⁺ ion chelation activity. mdpi.com The antioxidant effects of some of these compounds were found to be consistent with or even exceed those of related substances. mdpi.com

The antioxidant mechanism of pyrroles can be influenced by the solvent and the nature of the attacking radical, with potential pathways including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and single electron transfer (SET). acs.org The presence of electron-donating or -withdrawing substituents on the pyrrole ring can also play a crucial role in modulating its antioxidant activity. mdpi.commdpi.com

In a study investigating the neuroprotective effects of 1,5-diaryl pyrrole derivatives, compounds such as 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A) and 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (C) were pre-treated in PC12 cells before exposure to the neurotoxin 6-hydroxydopamine (6-OHDA). nih.govnih.gov The results indicated that these compounds could inhibit apoptosis by controlling lipid peroxidation. nih.govnih.gov Furthermore, compounds A and C were suggested to act by suppressing the COX-2/PGE2 pathway. nih.gov

The table below highlights the antioxidant activities and proposed mechanisms of some pyrrole derivatives.

| Compound/Derivative Class | System/Model | Activity | Proposed Mechanism |

| Pyrrole-based azomethines | In vitro assays | Free radical scavenging, Fe²⁺ chelation | Not specified |

| Pyrrole derivatives | Various | Antioxidant | Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), Single Electron Transfer (SET) |

| 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A) | PC12 cells with 6-OHDA | Neuroprotective, anti-apoptotic | Inhibition of lipid peroxidation, suppression of COX-2/PGE2 pathway |

| 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (C) | PC12 cells with 6-OHDA | Neuroprotective, anti-apoptotic | Inhibition of lipid peroxidation, suppression of COX-2/PGE2 pathway |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.